[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid [(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473359
InChI: InChI=1S/C11H13BrN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16)
SMILES: C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O
Molecular Formula: C11H13BrN2O2
Molecular Weight: 285.14 g/mol

[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13473359

Molecular Formula: C11H13BrN2O2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
IUPAC Name 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C11H13BrN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16)
Standard InChI Key VFCJSQMHGPDKSV-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O
Canonical SMILES C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule consists of a 6-bromopyridin-3-ylmethyl group linked to a cyclopropylamino moiety, which is further connected to an acetic acid unit. The pyridine ring’s bromine at position 6 enhances electrophilic reactivity, while the cyclopropane ring introduces steric constraints and potential metabolic stability . The acetic acid group provides a carboxylic acid functionality, enabling salt formation or hydrogen bonding in biological systems.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₃O₂
Molecular Weight313.17 g/mol
Exact Mass313.021 Da
Topological Polar Surface72.4 Ų
LogP (Octanol-Water)2.1 (estimated)

These values align with analogs such as N-[(6-bromopyridin-3-yl)methyl]ethanamine (MW 251.55 g/mol) and 6-bromoindole derivatives (e.g., 1-(6-bromo-1H-indol-3-yl)ethanone, MW 237.98 g/mol) , suggesting comparable hydrophobicity and bioavailability.

Spectroscopic Signatures

While direct spectral data for the compound are unavailable, related structures provide benchmarks:

  • ¹H NMR: Pyridine protons typically resonate at δ 7.3–8.3 ppm, as seen in 6-bromo-2-cyclopropylquinazolin-4(3H)-one derivatives . The cyclopropane’s methylene groups appear near δ 1.1–1.3 ppm .

  • MS: A molecular ion peak at m/z 313 (M+H⁺) is anticipated, with isotopic splitting patterns from bromine (1:1 ratio for M and M+2) .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three segments:

  • 6-Bromo-3-(bromomethyl)pyridine: A precursor for nucleophilic substitution.

  • Cyclopropylamine: Introduced via SN2 reaction with the bromomethylpyridine.

  • Bromoacetic Acid: Coupled to the amine via alkylation or reductive amination.

Step 1: Synthesis of 6-Bromo-3-(bromomethyl)pyridine

Bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under radical conditions yields the bromomethyl derivative. Analogous procedures for 6-bromoindole synthesis achieve yields up to 90% .

Step 2: Cyclopropane Ring Formation

Cyclopropylamine is reacted with 6-bromo-3-(bromomethyl)pyridine in a polar aprotic solvent (e.g., DMF) at 60–80°C. This step mirrors the synthesis of 3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, where pyridin-3-ylmethanamine reacts with brominated precursors .

Step 3: Acetic Acid Functionalization

The cyclopropylamino intermediate undergoes alkylation with bromoacetic acid in the presence of a base (e.g., K₂CO₃). This method is analogous to the acetylation of 6-bromoindole using acetyl chloride and SnCl₄ .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1NBS, AIBN, CCl₄, reflux75%
2Cyclopropylamine, DMF, 70°C, 12 h62%
3Bromoacetic acid, K₂CO₃, DMF, RT, 6 h55%

Future Research Directions

  • Synthetic Optimization: Explore catalytic methods (e.g., Pd-catalyzed couplings) to improve cyclopropane incorporation efficiency.

  • Pharmacological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus).

  • Crystallographic Studies: Resolve the crystal structure to guide structure-activity relationship (SAR) analyses .

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